molecular formula C32H26N4O2 B5117792 2-methyl-N-[4-[2-[4-[(2-methylbenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide

2-methyl-N-[4-[2-[4-[(2-methylbenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide

Cat. No.: B5117792
M. Wt: 498.6 g/mol
InChI Key: OFRKZFRUMGVTMH-UHFFFAOYSA-N
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Description

2-methyl-N-[4-[2-[4-[(2-methylbenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as therapeutic agents. This compound, with its intricate structure, is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-[2-[4-[(2-methylbenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. Key steps include:

    Bulk Synthesis of Intermediates: Large-scale preparation of intermediate compounds.

    Continuous Flow Reactors: Use of continuous flow reactors to ensure consistent reaction conditions and high throughput.

    Purification: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-[2-[4-[(2-methylbenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[4-[2-[4-[(2-methylbenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent, anti-inflammatory, and antimicrobial compound.

    Biological Studies: Used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: Potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-[2-[4-[(2-methylbenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it could bind to a receptor and block its activity, thereby modulating biological responses. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide
  • 2-METHYL-N-(2-((2-METHYLBENZOYL)AMINO)CYCLOHEXYL)BENZAMIDE
  • 4-(2-(((4-METHYLBENZOYL)AMINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE

Uniqueness

Compared to similar compounds, 2-methyl-N-[4-[2-[4-[(2-methylbenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide stands out due to its unique structural features, such as the presence of the pyrimidine ring and the specific arrangement of functional groups. These structural differences contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-N-[4-[2-[4-[(2-methylbenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O2/c1-21-7-3-5-9-28(21)31(37)35-26-15-11-23(12-16-26)25-19-33-30(34-20-25)24-13-17-27(18-14-24)36-32(38)29-10-6-4-8-22(29)2/h3-20H,1-2H3,(H,35,37)(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRKZFRUMGVTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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